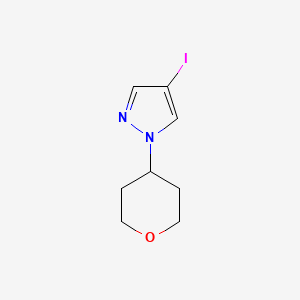
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Thiophene Analogs and Potential Carcinogenicity
Thiophene analogs of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. The studies focus on the aromatic organic carcinogens and their thiophene analogs, exploring the possibility of similar carcinogenic effects. Compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide were synthesized and evaluated using in vitro assays, indicating potential carcinogenicity. However, the overall chemical and biological behavior suggests a need for further evaluation to establish their capability of causing tumors in vivo (Ashby et al., 1978).
Importance of Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological activities with less toxic effects, highlighting the benzothiazole scaffold's importance in medicinal chemistry. These compounds show anti-viral, anti-microbial, anti-inflammatory, anti-tumor, and anti-cancer activities, making them crucial in drug development and research (Bhat & Belagali, 2020).
Pharmacological Profile of Benzothiazepine
1, 5-Benzothiazepines, as seven-membered heterocyclic compounds, hold significance in drug research due to their diverse bioactivities. These derivatives have shown promise in treating conditions such as hypertension and depression, acting as calcium channel blockers and tranquilizers. The structural activity relationship of these compounds underlines their potential in medicinal chemistry for developing new therapeutic agents (Dighe et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on “1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride” could include elucidating its synthesis process, determining its molecular structure, investigating its chemical reactions, understanding its mechanism of action, characterizing its physical and chemical properties, and assessing its safety and hazards .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride involves the reduction of 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone followed by reductive amination with formaldehyde and ammonium chloride.", "Starting Materials": [ "1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone", "Sodium borohydride", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "1. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)acetone in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Quench the reaction by adding hydrochloric acid dropwise until the pH is acidic.", "4. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "5. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol.", "6. Dissolve 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanol in water.", "7. Add formaldehyde and ammonium chloride to the solution and stir for several hours at room temperature.", "8. Adjust the pH of the solution to basic using sodium hydroxide.", "9. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "10. Concentrate the product under reduced pressure to obtain 1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride." ] } | |
CAS-Nummer |
1050509-07-3 |
Produktname |
1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine hydrochloride |
Molekularformel |
C9H14ClNS |
Molekulargewicht |
203.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



